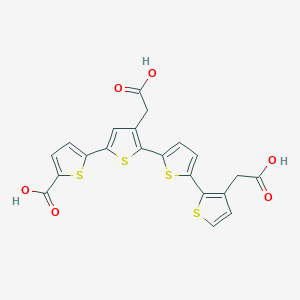
q-FTAA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is primarily used as a fluorescent tracer for amyloid proteins, which are associated with various neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease . q-FTAA has gained significant attention due to its ability to bind to amyloid-beta (Aβ) fibrils and tau protein aggregates, making it a valuable tool in the study of protein misfolding diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of q-FTAA involves the chemical engineering of thiophene units. The process includes the substitution of thiophene units with selenophene or phenylene moieties and the alternation of anionic substituents along the thiophene backbone . The synthetic route typically involves the following steps:
Formation of the thiophene backbone: This step involves the polymerization of thiophene monomers to form the oligothiophene backbone.
Substitution reactions: Specific substituents, such as formyl and carboxyl groups, are introduced at the alpha positions of the thiophene units.
Purification: The synthesized this compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The industrial production also includes rigorous quality control measures to ensure the purity and performance of the final product .
化学反应分析
Types of Reactions
q-FTAA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: This compound can undergo substitution reactions where the formyl or carboxyl groups are replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
科学研究应用
q-FTAA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a fluorescent probe to study the aggregation and misfolding of proteins. .
Biology: In biological research, this compound is used to label and visualize amyloid-beta and tau protein aggregates in tissue samples. .
Medicine: this compound is employed in the diagnosis and monitoring of Alzheimer’s disease and other amyloid-related disorders. .
Industry: this compound is used in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases. .
作用机制
q-FTAA exerts its effects by binding to amyloid-beta fibrils and tau protein aggregates. The binding occurs through specific interactions between the thiophene backbone of this compound and the beta-sheet structures of the amyloid proteins . This binding results in a conformational change in this compound, leading to its fluorescence. The fluorescence properties of this compound allow for the visualization and quantification of amyloid aggregates in biological samples .
相似化合物的比较
q-FTAA is part of a family of luminescent conjugated oligothiophenes, which includes compounds such as h-FTAA, p-FTAA, and HS-169 . These compounds share similar structural features but differ in their specific substituents and binding properties. Compared to other similar compounds, this compound is unique in its ability to bind to both amyloid-beta and tau protein aggregates with high specificity and sensitivity .
List of Similar Compounds
h-FTAA: Heptameric formyl thiophene acetic acid, used for similar applications but with different spectral properties
p-FTAA: Pentameric formyl thiophene acetic acid, similar to this compound but with different binding affinities
HS-169: A luminescent conjugated oligothiophene with distinct binding properties and applications
属性
分子式 |
C21H14O6S4 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC 名称 |
5-[4-(carboxymethyl)-5-[5-[3-(carboxymethyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C21H14O6S4/c22-17(23)8-10-5-6-28-19(10)13-2-3-14(30-13)20-11(9-18(24)25)7-16(31-20)12-1-4-15(29-12)21(26)27/h1-7H,8-9H2,(H,22,23)(H,24,25)(H,26,27) |
InChI 键 |
RAIQRQPSJZWULW-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1CC(=O)O)C2=CC=C(S2)C3=C(C=C(S3)C4=CC=C(S4)C(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


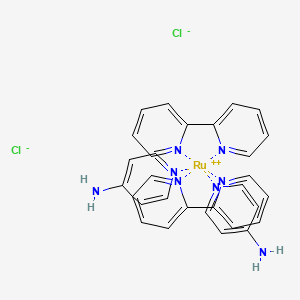
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)
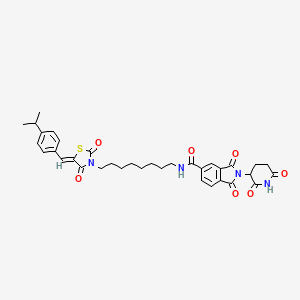
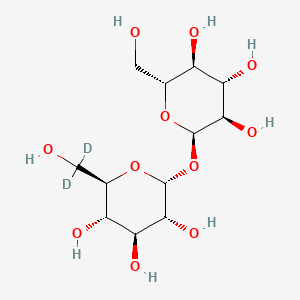


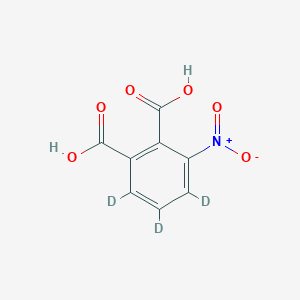
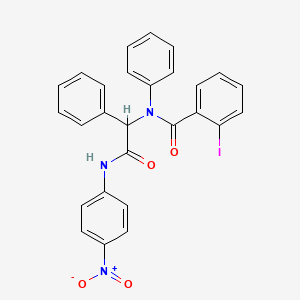

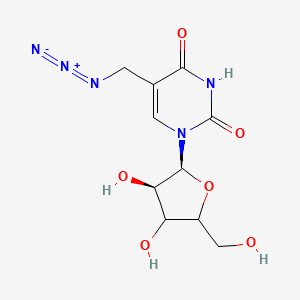
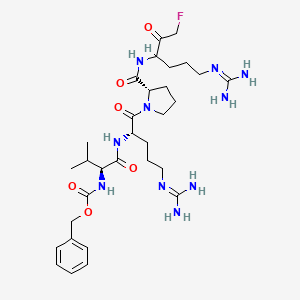

![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)

